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Compound of Interest

Nickel(ll)
Compound Name:
Trifluoromethanesulfonate

cat. No.: B1311609

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions
catalyzed by nickel(ll) trifluoromethanesulfonate (Ni(OTf)2) and other nickel complexes. The
following sections cover C-C (cyanation), C-S (thiolation), and C-N (amination) bond formation,

with a focus on the use of aryl and vinyl triflates as electrophilic partners.

C-C Cross-Coupling: Cyanation of Aryl and Vinyl
Triflates

The cyanation of aryl and vinyl triflates is a valuable transformation for the synthesis of nitriles,
which are important intermediates in pharmaceuticals and agrochemicals. Nickel catalysis
offers a cost-effective and efficient alternative to traditional methods.

Data Summary: Ni(OTf)2 Catalyzed Cyanation
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Electrop Cyano Catalyst Temp . Yield
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Ni(OTf)2,
4 10 mol%
) Acetonitri  dppp, 20
1 Biphenyl CH3CN 100 60 >95
) le mol%
yl triflate
Zn(OTf)2
, 2 equiv.
Zn
Vinyl
triflate t-Butyl 8 mol%
2 o _ MeCN 80 12 85
(Cyclohe isonitrile Ni(OTf)2
xenyl)
Vinyl
) t-Butyl 8 mol%
3 triflate MeCN 80 12 72

isonitrile Ni(OTf)2
(Styrenyl)

dppp = 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of
Aryl Triflates with Acetonitrile[1]

This protocol describes the cyanation of an aryl triflate using acetonitrile as the cyanide source,
catalyzed by Ni(OTf)2.

Materials:

4-Biphenylyl trifluoromethanesulfonate

Nickel(ll) trifluoromethanesulfonate (Ni(OTf)2)

1,3-Bis(diphenylphosphino)propane (dppp)

Zinc trifluoromethanesulfonate (Zn(OTf)2)
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Zinc dust

Acetonitrile (CH3CN), anhydrous

Nitrogen gas (N2)

Schlenk tube and standard Schlenk line equipment
Procedure:

e To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4-biphenylyl
trifluoromethanesulfonate (1.0 equiv), Ni(OTf)2 (0.1 equiv), dppp (0.1 equiv), Zn(OTf)2 (0.2
equiv), and Zn dust (2.0 equiv).

e Add anhydrous acetonitrile (0.7 mL).
e Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
« Stir the reaction mixture for 60 hours.

 After cooling to room temperature, the reaction mixture can be analyzed by GC-MS and
purified by column chromatography.

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of
Vinyl Triflates with t-Butyl Isonitrile[2]

This protocol details the cyanation of a vinyl triflate using t-butyl isonitrile as the cyanide
source, catalyzed by Ni(OTf)2 without an external ligand.[1][2]

Materials:

Vinyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)

tert-Butyl isonitrile

Nickel(ll) trifluoromethanesulfonate (Ni(OTf)2)

Dicyclohexylmethylamine (Cy2NMe)
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o Acetonitrile (MeCN), anhydrous
e Nitrogen gas (N2)

e Reaction vial with a screw cap
Procedure:

« In a nitrogen-filled glovebox, add the vinyl triflate (0.1 mmol, 1.0 equiv), Ni(OTf)2 (0.008
mmol, 8 mol%), and anhydrous acetonitrile (1.0 mL) to a reaction vial equipped with a stir
bar.

e Add tert-butyl isonitrile (0.13 mmol, 1.3 equiv) and dicyclohexylmethylamine (0.15 mmol, 1.5
equiv) to the vial.

o Seal the vial with a screw cap and remove it from the glovebox.
e Place the reaction vial in a preheated heating block at 80 °C and stir for 12 hours.

o After cooling, the reaction mixture can be filtered through a short pad of silica gel and the
solvent removed under reduced pressure. The product can be purified by flash
chromatography.
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Reaction Setup

Flame-dried Schlenk tube under N2

'

Add Aryl/Vinyl Triflate,
Ni(OTf)2, Ligand (if any),
Base/Additive, and Solvent

4 Reaction A

Heat to specified temperature
(e.g., 80-100 °C)

l

Stir for specified time
(e.g., 12-60 h)

~N

Work-up and Purification

Cool to room temperature
and quench (if necessary)

:

Extract with organic solvent

'

Purify by column chromatography
3 /

Click to download full resolution via product page

General workflow for Ni(OTf)2 catalyzed cyanation.
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C-S Cross-Coupling: Thiolation of Aryl and Alkenyl
Triflates

The formation of C-S bonds is crucial in the synthesis of many pharmaceuticals and materials.
Nickel-catalyzed cross-coupling of aryl and alkenyl triflates with thiols provides a mild and
efficient route to thioethers. While direct protocols using Ni(OTf)2 are not readily available in
the provided search results, protocols using other air-stable nickel precatalysts with aryl triflates
are presented.

Data Summary: Nickel-Catalyzed C-S Cross-Coupling of
AryliAlkenyl Triflates

Cataly
Electro ] st Solven _ Yield
Entry . Thiol Base Temp Time
phile Syste t (%)
m
5 mol%
Aryl Alkyl (Xantph 0.25-2
1 ) _ _ KOAC THF rt 55-98
Triflate Thiol os)Ni(o- h
tolyl)CI
5 mol%
Alkenyl Alkyl (Xantph 0.25-2
2 _ _ _ KOAc THF rt 77-98
Triflate Thiol os)Ni(o- h
tolyl)ClI
] 10
Stericall
mol%
Y _ Alkyl Ni(cod) .
3 Hindere ) KOAc THF rt 4h High
d AN Thiol 2/
_ i DPEph
Triflate

0s

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DPEphos = Bis(2-
diphenylphosphinophenyl)ether
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Experimental Protocol: Nickel-Catalyzed C-S Cross-
Coupling of Aryl/Alkenyl Triflates with Alkyl Thiols[4]

This protocol describes a general and mild method for the thiolation of aryl and alkenyl triflates
using an air-stable nickel precatalyst.

Materials:

o Aryl or Alkenyl Triflate

Alkyl Thiol

(Xantphos)Ni(o-tolyl)Cl

Potassium acetate (KOAc)

Tetrahydrofuran (THF), anhydrous

Nitrogen gas (N2)

Schlenk tube and standard Schlenk line equipment
Procedure:

» To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl/alkenyl triflate (1.0
mmol, 1.0 equiv), (Xantphos)Ni(o-tolyl)CI (0.05 mmol, 5 mol%), and KOAc (1.5 mmol, 1.5
equiv).

e Add the alkyl thiol (1.1 mmol, 1.1 equiv) followed by anhydrous THF (3 mL).

 Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 2
hours), monitoring by TLC or GC-MS.

o Upon completion, quench the reaction with brine and extract with an organic solvent (e.g.,
ethyl acetate).

o Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
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¢ Purify the crude product by flash column chromatography.
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Reagent Preparation

Aryl Triflate Amine Ni(OTf)2 + Ligand Base (e.g., NaOtBu) Anhydrous Solvent

Reaction Conditions
Y

Inert Atmosphere (N2)

\
Heating (e.g., 100 °C)

Y

Vigorous Stirring

Pro‘}uct Formatio

<
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Aryl Amine Product Salt Byproducts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Ni(OTf)2 Catalyzed
Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311609#ni-otf-2-catalyzed-cross-coupling-reaction-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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